

Chemical structure and IUPAC name of 4-(Trimethylsilyl)-3-butyn-2-one

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Compound of Interest

Compound Name: 4-(Trimethylsilyl)-3-butyn-2-one

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An In-Depth Technical Guide to 4-(Trimethylsilyl)-3-butyn-2-one

Introduction

4-(Trimethylsilyl)-3-butyn-2-one, often abbreviated as TMSB, is a versatile bifunctional molecule that has garnered significant attention in the field of organic synthesis. As an organosilicon compound, it incorporates a ketone, an internal alkyne, and a trimethylsilyl group, a combination that imparts unique reactivity and stability.[1][2] The trimethylsilyl group serves not only as a sterically influential moiety but also as a valuable protecting group for the terminal alkyne, which can be selectively removed under specific conditions.[1] This guide provides a comprehensive overview of its structure, synthesis, spectroscopic characterization, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Structure and Nomenclature

The structural identity of a compound is fundamental to understanding its reactivity and function. **4-(Trimethylsilyl)-3-butyn-2-one** possesses a linear four-carbon chain with a ketone at the C2 position and a triple bond between C3 and C4. The trimethylsilyl group is attached to the terminal carbon of the alkyne (C4).

- IUPAC Name: 4-(trimethylsilyl)but-3-yn-2-one[1][3]
- CAS Number: 5930-98-3[1][2][3][4][5]

- Molecular Formula: C₇H₁₂OSi[1][2][3]
- Molecular Weight: 140.26 g/mol [1][2][5]
- Canonical SMILES: CC(=O)C#C--INVALID-LINK--(C)C[1][3]
- InChI Key: NQEZDDPEJMKMOS-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of **4-(trimethylsilyl)-3-butyn-2-one** are critical for its handling, purification, and use in reactions. It is typically supplied as a colorless to light yellow liquid.[1][2]

Property	Value	Source(s)
Appearance	Colorless to yellow clear liquid	[2]
Boiling Point	156 °C (lit.)	[1]
Density	0.854 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.442 (lit.)	
Flash Point	28 °C (82.4 °F) - closed cup	

Synthesis and Reaction Workflow

The synthesis of **4-(trimethylsilyl)-3-butyn-2-one** is most commonly achieved through the oxidation of its corresponding secondary alcohol, (S)-4-(trimethylsilyl)-3-butyn-2-ol. This precursor alcohol is synthesized via the nucleophilic addition of a lithium salt of a silylated acetylene to an aldehyde, such as acetaldehyde. This two-step process is efficient and provides a reliable route to the target ketone. The trimethylsilyl group is introduced to protect the terminal alkyne, preventing unwanted side reactions and enhancing the stability of the acetylenic compound.[1]

Experimental Protocol: Synthesis of **4-(Trimethylsilyl)-3-butyn-2-one**

This protocol is adapted from a standard procedure for a similar compound and illustrates a common synthetic pathway.^[6]

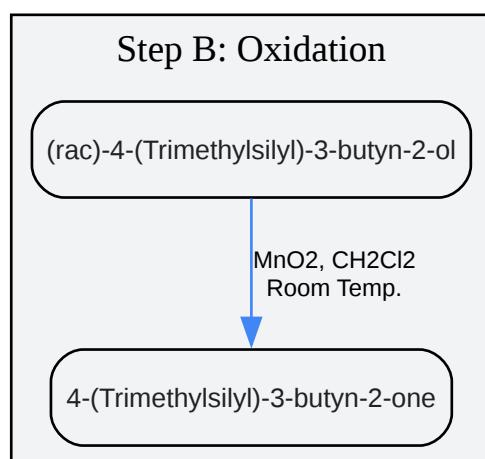
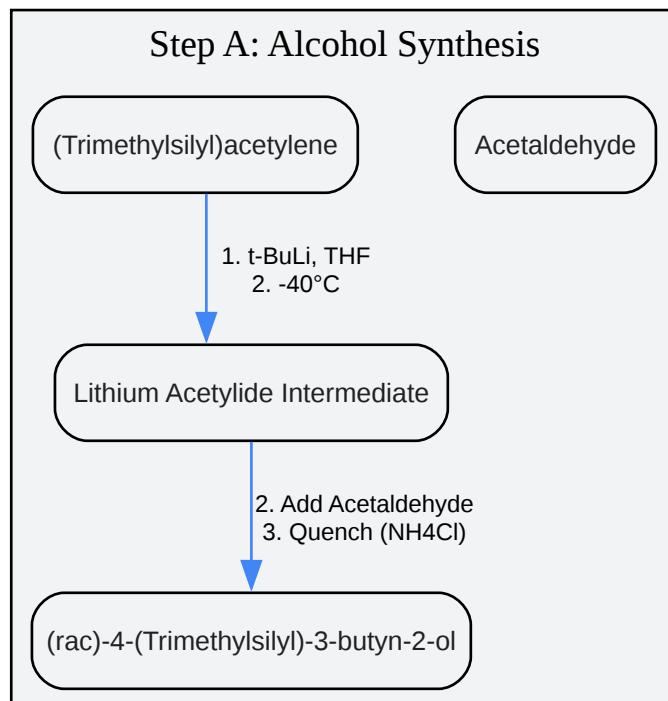
Step A: Synthesis of (rac)-4-(Trimethylsilyl)-3-butyn-2-ol

- **Setup:** A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere is charged with (trimethylsilyl)acetylene (1.0 eq) and dry tetrahydrofuran (THF).
- **Deprotonation:** The solution is cooled to -40 °C (dry ice/acetonitrile bath). tert-Butyllithium (1.2 eq, 1.7 M in pentane) is added dropwise. The resulting mixture is stirred for 30 minutes at -40 °C. The causality here is the need for a strong base to deprotonate the terminal alkyne, forming the highly nucleophilic lithium acetylide.
- **Aldehyde Addition:** Acetaldehyde (1.5 eq) is added in one portion. The reaction is stirred for an additional 20 minutes at -40 °C.
- **Workup:** The reaction is quenched by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be purified by distillation.

Step B: Oxidation to **4-(Trimethylsilyl)-3-butyn-2-one**

- **Setup:** A flame-dried, round-bottomed flask is charged with the crude alcohol from Step A (1.0 eq), dichloromethane (CH₂Cl₂), and manganese dioxide (MnO₂, ~10-15 eq). The use of MnO₂ is a selective and mild method for oxidizing allylic and propargylic alcohols without affecting the alkyne or silyl groups.
- **Reaction:** The mixture is stirred vigorously at room temperature for 30-60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid MnO₂. The Celite pad is washed with additional CH₂Cl₂.

- Purification: The combined filtrate is concentrated on a rotary evaporator. The resulting residue is purified by column chromatography or bulb-to-bulb distillation to yield pure **4-(trimethylsilyl)-3-butyn-2-one**.



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Caption: Synthetic workflow for **4-(trimethylsilyl)-3-butyn-2-one**.

Spectroscopic Characterization

Structural elucidation and purity assessment are performed using standard spectroscopic techniques. The following table summarizes the expected data for confirming the identity of **4-(trimethylsilyl)-3-butyn-2-one**.

Technique	Expected Observations
¹ H NMR	$\delta \sim 2.35$ (s, 3H, $-\text{C}(=\text{O})\text{CH}_3$), $\delta \sim 0.20$ (s, 9H, $-\text{Si}(\text{CH}_3)_3$)
¹³ C NMR	$\delta \sim 184$ ($\text{C}=\text{O}$), $\delta \sim 104$ ($\text{Si}-\text{C}\equiv\text{C}-$), $\delta \sim 95$ ($-\text{C}\equiv\text{C}-\text{C}=\text{O}$), $\delta \sim 33$ ($-\text{CH}_3$), $\delta \sim 1$ ($-\text{Si}(\text{CH}_3)_3$)
FT-IR (film, cm^{-1})	~ 2150 ($\text{C}\equiv\text{C}$ stretch, silyl-substituted alkyne), ~ 1680 ($\text{C}=\text{O}$ stretch, conjugated ketone), ~ 1250 & ~ 845 ($\text{Si}-\text{CH}_3$ bends)
Mass Spec (EI)	m/z 140 (M^+), 125 ($[\text{M}-\text{CH}_3]^+$), 97 ($[\text{M}-\text{COCH}_3]^+$), 73 ($[\text{Si}(\text{CH}_3)_3]^+$)

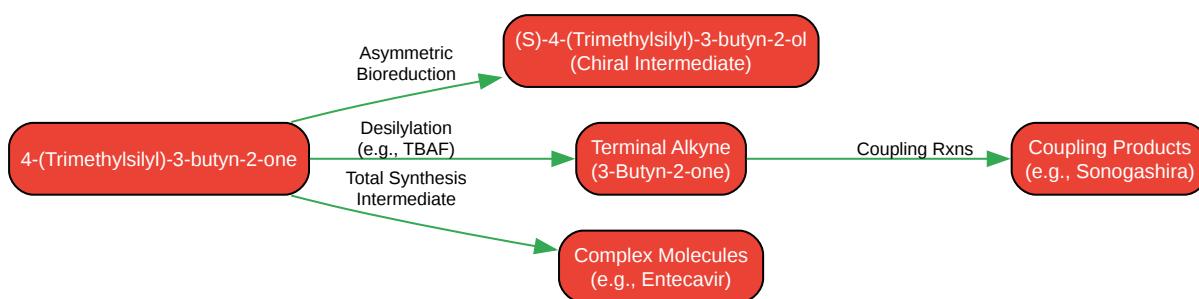
Note: NMR chemical shifts (δ) are predicted and may vary slightly based on the solvent used. The provided data is analogous to that of similar structures.[\[6\]](#)

Reactivity and Applications in Drug Development

The synthetic utility of **4-(trimethylsilyl)-3-butyn-2-one** stems from the distinct reactivity of its functional groups. It is a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[\[2\]](#)

- Asymmetric Reduction: The ketone functionality can be stereoselectively reduced to form chiral propargyl alcohols like (S)-4-(trimethylsilyl)-3-butyn-2-ol.[\[7\]](#) This transformation is often achieved using biocatalytic methods with microorganisms such as *Candida parapsilosis*, yielding high enantiomeric purity.[\[7\]](#)[\[8\]](#) These chiral alcohols are key intermediates for synthesizing bioactive molecules, including 5-lipoxygenase inhibitors.[\[7\]](#)
- Synthesis of Entecavir: **4-(trimethylsilyl)-3-butyn-2-one** is a documented starting material in the total synthesis of Entecavir, a potent antiviral drug used to treat hepatitis B virus infection. This highlights its importance in medicinal chemistry and process development.

- Alkyne Chemistry: The silyl-protected alkyne can participate in various coupling reactions. The trimethylsilyl group can be easily removed (desilylation) using fluoride sources (e.g., TBAF) or basic conditions to reveal a terminal alkyne, which can then undergo reactions like Sonogashira coupling, click chemistry, or further functionalization.[1]
- Protecting Group: The trimethylsilyl group itself acts as a robust protecting group for the terminal alkyne, preventing its participation in reactions until its removal is desired. This strategic protection is a cornerstone of modern multi-step organic synthesis.[1]



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Caption: Key synthetic transformations of **4-(trimethylsilyl)-3-butyn-2-one**.

Safety and Handling

4-(Trimethylsilyl)-3-butyn-2-one is classified as a flammable liquid and vapor (H226). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood. Store in a cool, well-ventilated area, away from ignition sources.[9]

Conclusion

4-(Trimethylsilyl)-3-butyn-2-one is a strategically important reagent in organic chemistry. Its unique combination of a ketone, a protected alkyne, and a silyl group provides a platform for diverse chemical transformations. From its role in the asymmetric synthesis of chiral building blocks to its application in the total synthesis of complex antiviral drugs, TMSB continues to be

a valuable tool for researchers and drug development professionals, enabling the precise and efficient construction of sophisticated molecular architectures.[\[2\]](#)

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